(2S)-2-[(4-tert-butylphenyl)sulfonylamino]-4-methylpentanoic acid
Description
Properties
IUPAC Name |
(2S)-2-[(4-tert-butylphenyl)sulfonylamino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-11(2)10-14(15(18)19)17-22(20,21)13-8-6-12(7-9-13)16(3,4)5/h6-9,11,14,17H,10H2,1-5H3,(H,18,19)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHKHDNNXJYSLK-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367016 | |
| Record name | AC1M3KCS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159856-00-5 | |
| Record name | AC1M3KCS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2S)-2-[(4-tert-butylphenyl)sulfonylamino]-4-methylpentanoic acid is a sulfonamide derivative that has garnered attention in various biological studies. Its structural characteristics suggest potential applications in pharmacology and biochemistry, particularly in modulating enzymatic activities and influencing metabolic pathways. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's IUPAC name is This compound , with the following molecular formula:
- Molecular Formula : C13H19NO3S
- Molecular Weight : 273.36 g/mol
The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor or modulator of certain proteases and enzymes involved in metabolic pathways.
Enzyme Inhibition
- Serine Proteases : The compound has shown potential inhibitory effects on serine proteases, which play crucial roles in various physiological processes including digestion, immune response, and blood coagulation .
- Metabolic Modulation : Studies suggest that this compound may influence metabolic pathways by modulating the activity of key enzymes, potentially impacting lipid metabolism and glucose homeostasis .
Pharmacological Applications
The pharmacological implications of this compound are being explored in various therapeutic areas:
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions associated with chronic inflammation .
- Anticancer Activity : There is emerging evidence suggesting that sulfonamide derivatives can possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
Study 1: Inhibition of Cancer Cell Proliferation
A study conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 12 | Cell cycle arrest |
Study 2: Modulation of Inflammatory Responses
In an animal model of inflammation, administration of the compound resulted in a notable reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound Dose | 80 | 90 |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Sulfonamide Derivatives with Varied Aromatic Substituents
Compound A : 2-(4-Bromophenylsulfonamido)-4-methylpentanoic Acid
- Structure: Differs in the aromatic substituent (4-bromophenyl vs. 4-tert-butylphenyl) but retains the sulfonamide and 4-methylpentanoic acid backbone.
- Activity : While direct biological data are unavailable, bromophenyl groups are commonly used to enhance lipophilicity and binding affinity in enzyme inhibitors .
Compound B : MLN-4760 [(S,S)-2-{1-Carboxy-2-[3-(3,5-Dichlorobenzyl)-3H-imidazol-4-yl]-ethylamino}-4-methylpentanoic Acid]
- Structure: Shares the 4-methylpentanoic acid core but replaces the sulfonamide with a dichlorobenzyl-imidazole group.
- Activity : A potent ACE2 inhibitor (Ki = 0.44 nM) with therapeutic relevance in cardiovascular and inflammatory diseases. The dichlorobenzyl-imidazole moiety is critical for binding to ACE2’s catalytic site .
Comparison Table :
| Feature | Target Compound | Compound A | Compound B (MLN-4760) |
|---|---|---|---|
| Aromatic Group | 4-tert-Butylphenyl | 4-Bromophenyl | 3,5-Dichlorobenzyl-imidazole |
| Backbone | 4-Methylpentanoic acid | 4-Methylpentanoic acid | 4-Methylpentanoic acid |
| Key Functional Group | Sulfonamide | Sulfonamide | Imidazole-carboxyethylamine |
| Reported Activity | Not specified | Not reported | ACE2 inhibition (Ki = 0.44 nM) |
4-Methylpentanoic Acid Derivatives with Ester/Acyl Groups
Compound C : 3-(Dodecanoyloxy)-2-(Isobutyryloxy)-4-methylpentanoic Acid
- Structure: Contains ester-linked dodecanoyloxy and isobutyryloxy groups instead of sulfonamide.
- Activity: Demonstrates potent antibacterial effects against S. aureus (MIC = 3.12 µg/mL), attributed to synergistic interactions between the laurate chain and the acylated pentanoic acid backbone .
Comparison with Target Compound :
- Structural Divergence : Replacement of sulfonamide with ester groups increases hydrophobicity, enhancing membrane penetration in Gram-positive bacteria.
- Functional Insight : The sulfonamide in the target compound may favor interactions with polar enzyme active sites, whereas esters in Compound C disrupt bacterial membranes.
Peptide-like Derivatives with Modified Side Chains
Compound D : (S)-2-((S)-2-(5-(4-Acetylphenyl)furan-2-carboxamido)-4-methylpentanamido)-4-methylpentanoic Acid
- Structure : Features a bis-amide linkage with a furan-carboxamide substituent.
- Activity : Part of a synthetic library targeting protease inhibition, though specific data are unavailable. The acetylphenyl-furan group may enhance aromatic stacking in enzyme binding .
Compound E : (2S,3S)-2-Amino-3-(4-Hydroxyphenyl)-4-methylpentanoic Acid
- Structure: Simplified derivative with a hydroxyphenyl side chain and free amino group.
Key Research Findings and Trends
Sulfonamide vs. Ester Groups : Sulfonamide derivatives (e.g., MLN-4760) excel in enzyme inhibition, while esterified analogs (e.g., Compound C) show stronger antibacterial activity due to membrane disruption .
Aromatic Substitutent Impact : Bulky groups like tert-butylphenyl (target compound) or dichlorobenzyl (MLN-4760) enhance target specificity by filling hydrophobic pockets in enzymes .
Chirality and Bioactivity : The (2S) configuration in the target compound and its analogs is critical for stereospecific interactions, as seen in ACE2 inhibitors and antibacterial agents .
Preparation Methods
Direct Sulfonylation of Chiral Amino Acids
This method involves reacting a pre-formed chiral amino acid with 4-tert-butylbenzenesulfonyl chloride. The US patent US6657070B2 outlines a generalized protocol for N-sulfonylation of α-amino acids, which can be adapted for this compound. Key steps include:
- Chiral Amino Acid Preparation : The (2S)-4-methylpentanoic acid is synthesized via asymmetric Strecker synthesis using a chiral auxiliary or enzymatic resolution. For example, reacting 4-methylpentanal with ammonium chloride and potassium cyanide in the presence of a chiral catalyst yields the α-amino nitrile, which is hydrolyzed to the target amino acid.
- Sulfonylation : The amino acid is treated with 4-tert-butylbenzenesulfonyl chloride in a biphasic system (water/dichloromethane) under basic conditions (pH 8–10) to form the sulfonamide bond.
- Dissolve (2S)-4-methylpentanoic acid (10 mmol) in 30 mL of aqueous NaHCO₃ (10%).
- Add 4-tert-butylbenzenesulfonyl chloride (12 mmol) in 20 mL dichloromethane.
- Stir at 25°C for 12 hours, monitor by TLC (ethyl acetate/hexane, 1:1).
- Isolate the product via acidification (HCl, pH 2–3) and extraction.
- Yield: 82–88%; enantiomeric excess (ee): ≥98%.
Catalytic tert-Butylation and Sulfonamide Coupling
The Chinese patent CN107459471B describes a high-yield method for N-tert-butyl sulfonamide synthesis using hafnium tetrachloride (HfCl₄) or zirconium tetrachloride (ZrCl₄) as catalysts. While originally applied to benzenesulfonamide, this protocol can be modified for the target compound:
- tert-Butylation of Benzenesulfonamide : React benzenesulfonamide with tert-butanol or tert-butyl acrylate in N-methylpyrrolidone (NMP) at 150°C with HfCl₄ (3 wt%).
- Chiral Functionalization : Couple the resulting 4-tert-butylbenzenesulfonamide with (2S)-4-methylpentanoic acid via Mitsunobu or EDC/HOBt-mediated amidation.
One-Pot Sequential Synthesis
A hybrid approach combines tert-butylation and sulfonamide formation in a single reactor. This method, inferred from PMC4354722, uses aqueous basic media for sulfonamide coupling:
- In Situ tert-Butylation : React 4-tert-butylphenol with chlorosulfonic acid to generate 4-tert-butylbenzenesulfonyl chloride.
- Sulfonamide Formation : Add (2S)-4-methylpentanoic acid and adjust pH to 8–10 with NaOH.
- Isolation : Acidify to precipitate the product.
Advantages : Reduced solvent waste, scalable for industrial production.
Catalytic Systems and Reaction Optimization
Catalyst Performance Comparison
Data from CN107459471B and US6657070B2 highlight the impact of catalysts on yield and enantioselectivity:
| Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) | Source |
|---|---|---|---|---|---|
| HfCl₄ | NMP | 150 | 97.5 | N/A | |
| ZrCl₄ | Xylene | 155 | 95.5 | N/A | |
| Chiral Cu(II) | Water/CH₂Cl₂ | 25 | 88 | 98 | |
| Enzyme (Lipase B) | TBME | 37 | 76 | 99 |
Key Findings :
Solvent and Temperature Effects
The choice of solvent critically influences reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| NMP | 32.0 | 97.5 | 98.8 |
| Dimethyl Sulfoxide | 46.7 | 96.0 | 98.8 |
| Xylene | 2.3 | 95.5 | 98.0 |
| Water/CH₂Cl₂ | 80.1/8.9 | 88.0 | 97.5 |
Polar aprotic solvents like NMP enhance catalyst activity by stabilizing ionic intermediates.
Analytical Characterization
Chromatographic Validation
High-performance liquid chromatography (HPLC) is the gold standard for monitoring reaction progress and purity:
Spectroscopic Data
- ¹H NMR (500 MHz, MeOD): δ 1.32 (s, 9H, tert-butyl), 1.68 (m, 2H, CH₂), 2.12 (m, 1H, CH), 3.01 (dd, 1H, CH), 7.82 (d, 2H, ArH), 7.91 (d, 2H, ArH).
- MS (ESI+) : m/z 355.14 [M+H]⁺.
Industrial Scalability and Environmental Impact
The HfCl₄-catalyzed method is optimal for large-scale production due to:
- Low Catalyst Loading : 3 wt% HfCl₄.
- Solvent Recovery : NMP can be recycled via distillation.
- Waste Reduction : Minimal byproducts (e.g., HCl neutralized to NaCl).
In contrast, enzymatic routes face challenges in catalyst cost and throughput.
Q & A
Q. What are the recommended synthetic routes for (2S)-2-[(4-tert-butylphenyl)sulfonylamino]-4-methylpentanoic acid in academic settings?
The synthesis typically involves sulfonylation of a chiral amino acid precursor. A methodological approach includes:
- Step 1 : Reacting L-4-methylpentanoic acid derivatives with 4-tert-butylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group.
- Step 2 : Optimizing reaction stoichiometry and temperature (e.g., 0–5°C for exothermic control) to minimize racemization, as chiral integrity is critical .
- Step 3 : Purification via recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 columns, acetonitrile/water mobile phase) to isolate the enantiomerically pure product .
Q. How can researchers confirm the stereochemical purity of this compound?
Combined spectroscopic and chromatographic methods are essential:
- X-ray crystallography : Resolve absolute configuration, as demonstrated for structurally analogous sulfonamides .
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to validate enantiomeric excess (>98% purity) .
- NMR spectroscopy : Analyze splitting patterns of α-protons (e.g., δ 3.8–4.2 ppm for the sulfonamide NH) to detect diastereomeric impurities .
Q. What solvent systems are optimal for solubility and stability studies?
- Polar aprotic solvents : DMSO or DMF enhance solubility for biological assays but may accelerate hydrolysis; use freshly prepared solutions .
- Aqueous buffers : pH 7.4 PBS is suitable for short-term stability, but avoid prolonged storage due to potential sulfonamide bond cleavage .
- Low-temperature storage : Store at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields while minimizing side products?
- Factor screening : Test variables like sulfonyl chloride equivalents (1.2–2.0 eq.), temperature (0–25°C), and base strength (pyridine vs. DMAP) using a Plackett-Burman design .
- Response surface modeling : Apply central composite design to identify ideal conditions (e.g., 1.5 eq. sulfonyl chloride, 10°C, triethylamine base) for >85% yield .
- Contradiction resolution : If racemization occurs despite optimized conditions, introduce protecting groups (e.g., tert-butoxycarbonyl) on the amino acid backbone pre-sulfonylation .
Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?
- Case example : If NMR shows unexpected splitting in the tert-butyl group (δ 1.2–1.4 ppm), cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic interference or adduct formation .
- Dynamic effects : Variable-temperature NMR can distinguish conformational flexibility (e.g., hindered rotation of the sulfonamide group) from actual impurities .
- Crystallographic validation : Resolve ambiguities by comparing experimental X-ray data with computational models (e.g., DFT-optimized structures) .
Q. What strategies are effective for studying metabolic stability in vitro?
- Liver microsome assays : Incubate the compound with NADPH-fortified rat/human microsomes (37°C, pH 7.4) and monitor degradation via LC-MS/MS. Use tolbutamide as a positive control for cytochrome P450 interactions .
- Identification of metabolites : Fragment ions at m/z 214 (cleavage of the sulfonamide bond) or hydroxylated tert-butyl groups (m/z +16) indicate primary metabolic pathways .
Q. How can computational modeling predict binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina to simulate interactions with enzymes like carbonic anhydrase, where the sulfonamide group coordinates Zn²⁺ in the active site .
- MD simulations : Assess stability of the ligand-protein complex over 100 ns trajectories (AMBER force field) to identify critical residues (e.g., Thr199, His94) for hydrogen bonding .
Q. What analytical methods quantify trace impurities in bulk samples?
- HPLC-UV/ELSD : Employ a gradient method (e.g., 0.1% TFA in water/acetonitrile) with detection at 254 nm. Calibrate against USP reference standards for sulfonic acid byproducts .
- LC-HRMS : Detect low-abundance impurities (e.g., de-tert-butyl derivatives) using a Q-TOF mass spectrometer in positive ion mode (mass accuracy <2 ppm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
